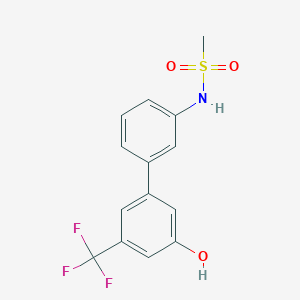
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is a versatile chemical compound that has a wide range of applications in fields such as organic synthesis, pharmaceuticals, and biochemistry. This compound is a white crystalline solid with a molecular weight of 313.45 g/mol and a melting point of 114-116°C. It is soluble in methanol, ethanol, and acetone, and insoluble in water. Its chemical formula is C10H7ClF3O4.
Applications De Recherche Scientifique
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organosilicon compounds.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which can facilitate the formation of a reactive intermediate species. This intermediate species then reacts with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) have not been extensively studied. However, it is believed that the compound is not toxic and is not likely to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments include its low cost, its high purity, and its wide range of applications in organic synthesis. However, the compound is sensitive to air and light and should be stored in a cool, dark place. In addition, it should be handled with care to avoid contact with skin and eyes.
Orientations Futures
The future directions for 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) include further research into its biochemical and physiological effects, its potential applications in drug discovery, and its use as a catalyst for the synthesis of other compounds. In addition, further research into its mechanism of action and its potential uses in biotechnology is needed. Finally, further research into its potential applications in materials science, such as its use in the synthesis of polymers, is also needed.
Méthodes De Synthèse
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-3-methoxybenzaldehyde with trifluoromethoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yield.
Propriétés
IUPAC Name |
methyl 2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O4/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMLWXVAJUYFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686753 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261979-50-3 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)






![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)